molecular formula C12H7N3O2 B3351254 2-Nitrophenazine CAS No. 3442-62-4

2-Nitrophenazine

Cat. No.: B3351254
CAS No.: 3442-62-4
M. Wt: 225.2 g/mol
InChI Key: XMPQBEJBTADGKE-UHFFFAOYSA-N
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Description

2-Nitrophenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields. This compound has the molecular formula C12H7N3O2 and a molecular mass of 225.20 g/mol . It is characterized by the presence of a nitro group (-NO2) attached to the phenazine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenazine can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Wohl–Aue method due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, metal hydrides (e.g., sodium borohydride).

    Photochemical Conditions: Ultraviolet light, amines (e.g., tertiary amines).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Nitrophenazine involves its interaction with biological molecules, leading to various effects:

Comparison with Similar Compounds

2-Nitrophenazine can be compared with other phenazine derivatives, such as:

This compound is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity compared to other phenazine derivatives.

Properties

IUPAC Name

2-nitrophenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2/c16-15(17)8-5-6-11-12(7-8)14-10-4-2-1-3-9(10)13-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPQBEJBTADGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187999
Record name Phenazine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3442-62-4
Record name 2-Nitrophenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3442-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazine, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003442624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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